Kibdelin A
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Description
Kibdelin A is a natural product found in Kibdelosporangium aridum with data available.
Scientific Research Applications
1. Anticancer Properties
Kibdelin A, part of the kibdelones family, has been identified as a potent anticancer agent. This is attributed to its hexacyclic tetrahydroxanthone structure, which has shown efficacy in combating various human cancer cell lines. Notably, research has demonstrated the compound's significant cytotoxic effects against leukemia and renal cell carcinoma, among others (Sloman, Bacon, & Porco, 2011). Additionally, a study highlighted the synthesis of kibdelone C, an enantiomer of this compound, which has leveraged its anticancer properties through novel synthetic methods (Butler, Wang, Bian, & Ready, 2011).
2. Antibacterial and Nematocidal Activities
This compound and its derivatives have also displayed significant antibacterial and nematocidal activities. This is particularly notable in their action against a rare soil actinomycete, Kibdelosporangium sp. The compound's activity in these areas suggests potential for developing novel antibacterial agents, especially considering the increasing prevalence of antibiotic-resistant strains (Ratnayake, Lacey, Tennant, Gill, & Capon, 2007).
3. Unique Binding and Inhibition Mechanisms
Kibdelomycin, a related compound to this compound, has been studied for its unique binding modes and inhibition mechanisms against bacterial DNA synthesis enzymes. This research is significant for understanding the action of such compounds at a molecular level and for the potential development of new antibiotics with unique mechanisms of action that do not show cross-resistance with existing antibiotic classes (Singh et al., 2015).
4. Structural Insights for Antibiotic Development
The discovery of kibdelomycin and its structural analysis provides critical insights for the development of new antibiotics. This is particularly important in the context of the rising challenge of antibiotic resistance. The structural details of kibdelomycin, as elucidated through research, offer a foundation for the development of new classes of broad-spectrum antibiotics targeting bacterial type II topoisomerase (Singh, 2016).
Properties
CAS No. |
103528-50-3 |
---|---|
Molecular Formula |
C81H84Cl4N8O29 |
Molecular Weight |
1775.4 g/mol |
IUPAC Name |
5,15,32,65-tetrachloro-64-[6-(decanoylamino)-4,5-dihydroxy-3-(hydroxymethyl)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C81H84Cl4N8O29/c1-3-4-5-6-7-8-9-10-53(100)87-78-68(106)65(103)40(28-94)80(122-78)121-71-50-22-33-23-51(71)118-70-42(83)19-34(20-43(70)84)64(102)62-77(113)91-60(79(114)115)38-24-35(96)25-49(119-81-69(107)67(105)66(104)52(29-95)120-81)54(38)37-17-30(11-14-44(37)97)57(73(109)93-62)88-74(110)58(33)89-75(111)59-39-26-36(27-46(99)55(39)85)116-48-21-31(12-15-45(48)98)56(86-2)72(108)92-61(76(112)90-59)63(101)32-13-16-47(117-50)41(82)18-32/h11-27,40,52,56-69,78,80-81,86,94-99,101-107H,3-10,28-29H2,1-2H3,(H,87,100)(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,108)(H,93,109)(H,114,115) |
InChI Key |
LBADJJYNXUZTCV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
Synonyms |
kibdelin A |
Origin of Product |
United States |
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